PROTAC FLT3/CDK9 degrader-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC FLT3/CDK9 degrader-1 is a potent dual degrader targeting FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 9 (CDK9). This compound is designed to induce apoptosis and effectively degrade the target proteins FLT3 and CDK9, making it a promising candidate for research in acute myeloid leukemia (AML) with FLT3-ITD mutations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC FLT3/CDK9 degrader-1 involves the conjugation of ligands for FLT3 and CDK9 with a linker that facilitates the formation of a heterobifunctional molecule. The synthetic route typically includes:
Ligand Synthesis: Preparation of individual ligands for FLT3 and CDK9.
Linker Attachment: Conjugation of the ligands with a linker molecule.
Final Assembly: Coupling the conjugated ligands to form the final PROTAC molecule
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of the individual components followed by their conjugation under controlled conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions
PROTAC FLT3/CDK9 degrader-1 primarily undergoes:
Degradation Reactions: Induces proteasomal degradation of FLT3 and CDK9.
Apoptosis Induction: Triggers apoptosis in target cells
Common Reagents and Conditions
Reagents: Common reagents include proteasome inhibitors like MG132 to study the degradation process.
Conditions: Typical conditions involve incubation of the compound with target cells at varying concentrations and time points to observe the degradation and apoptotic effects
Major Products Formed
The major products formed from these reactions are the degraded fragments of FLT3 and CDK9 proteins, which are subsequently processed by the proteasome .
科学的研究の応用
PROTAC FLT3/CDK9 degrader-1 has several scientific research applications:
Chemistry: Used to study the chemical properties and degradation mechanisms of dual-target PROTACs.
Biology: Investigates the biological pathways involving FLT3 and CDK9, particularly in cancer cells.
Medicine: Explores therapeutic potential in treating AML with FLT3-ITD mutations.
作用機序
PROTAC FLT3/CDK9 degrader-1 exerts its effects through a mechanism known as proteolysis-targeting chimera (PROTAC). The compound binds to FLT3 and CDK9, recruiting an E3 ubiquitin ligase, which tags the target proteins for degradation by the proteasome. This process leads to the effective reduction of FLT3 and CDK9 levels, inducing apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
PROTAC CDK9 Degrader-1: Selectively degrades CDK9.
PROTAC FLT3/CDKs degrader-1: Targets FLT3 and multiple cyclin-dependent kinases.
KI-CDK9d-32: A highly potent and selective CDK9 degrader
Uniqueness
PROTAC FLT3/CDK9 degrader-1 is unique due to its dual-targeting capability, effectively degrading both FLT3 and CDK9. This dual action enhances its potential therapeutic efficacy, particularly in cancers with FLT3-ITD mutations .
特性
分子式 |
C48H62N12O7 |
---|---|
分子量 |
919.1 g/mol |
IUPAC名 |
N-[2-[2-[2-[4-[4-[[2-[(4-aminocyclohexyl)methyl]-9-cyclopentylpurin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
InChI |
InChI=1S/C48H62N12O7/c49-32-10-8-31(9-11-32)28-39-54-44(43-45(55-39)59(30-52-43)35-4-1-2-5-35)53-33-12-14-34(15-13-33)58-21-19-57(20-22-58)23-25-67-27-26-66-24-18-50-41(62)29-51-37-7-3-6-36-42(37)48(65)60(47(36)64)38-16-17-40(61)56-46(38)63/h3,6-7,12-15,30-32,35,38,51H,1-2,4-5,8-11,16-29,49H2,(H,50,62)(H,53,54,55)(H,56,61,63) |
InChIキー |
UKICDSIDQFKJID-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)CC4CCC(CC4)N)NC5=CC=C(C=C5)N6CCN(CC6)CCOCCOCCNC(=O)CNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。